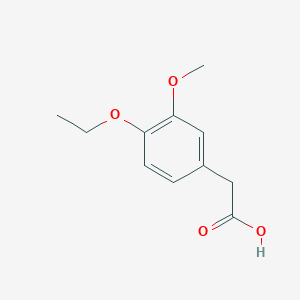

4-Ethoxy-3-methoxyphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62696. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-ethoxy-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-15-9-5-4-8(7-11(12)13)6-10(9)14-2/h4-6H,3,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNXRPVJRCYHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074467 | |

| Record name | 4-Ethoxy-3-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-13-8 | |

| Record name | 4-Ethoxy-3-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-methoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 120-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxy-3-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-3-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 4-Ethoxy-3-methoxyphenylacetic Acid

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 120-13-8), a key organic intermediate. Structurally related to homovanillic acid, this compound serves as a valuable building block in medicinal chemistry and organic synthesis. This guide delineates its core chemical and physical properties, provides detailed protocols for its synthesis and analytical characterization, discusses its reactivity, and outlines critical safety and handling procedures. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required for its effective application.

This compound is an aromatic carboxylic acid characterized by an ethoxy and a methoxy group on the phenyl ring.[1] These substitutions significantly influence its electronic properties, solubility, and reactivity, making it a versatile intermediate.[1] It typically appears as an off-white or white solid powder.[1][2][3]

Chemical Identifiers

A consistent and accurate identification is paramount in research and development. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 120-13-8 | [2][3][4][5] |

| IUPAC Name | 2-(4-ethoxy-3-methoxyphenyl)acetic acid | [3] |

| Molecular Formula | C₁₁H₁₄O₄ | [2][5][6] |

| Molecular Weight | 210.23 g/mol | [2][3][5][6] |

| EINECS Number | 204-372-7 | [2][3] |

| InChI Key | XVNXRPVJRCYHEW-UHFFFAOYSA-N | [1][7] |

| Synonyms | Homovanillic acid ethyl ether, 4-Ethoxy-3-methoxybenzeneacetic acid | [1][3] |

Physicochemical Data

The physical properties of a compound dictate its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Melting Point | 122-124 °C | [2][3] |

| Boiling Point | 344.1 °C (Predicted) | [2][3] |

| Density | 1.159 g/cm³ (Predicted) | [3] |

| Flash Point | 132.0 °C (Predicted) | [3] |

| pKa | 4.35 ± 0.10 (Predicted) | [3] |

| Storage Temp. | Room Temperature, sealed in dry conditions | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical process for its application as a research chemical. A common and reliable route involves the oxidation of 4-ethoxy-3-methoxybenzaldehyde, a readily available starting material.

Synthetic Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis, purification, and verification of the target compound.

Caption: A typical workflow for the synthesis and quality control of this compound.

Detailed Synthesis Protocol

This protocol describes a conceptual synthesis. Causality: The choice of a specific oxidation method would depend on scale, safety, and desired purity. A mild oxidant is often preferred to avoid side reactions on the electron-rich aromatic ring. The acidic workup is essential to protonate the intermediate carboxylate salt, rendering the final product insoluble for isolation.

Materials:

-

4-Ethoxy-3-methoxybenzaldehyde

-

Suitable oxidizing agent (e.g., Potassium permanganate, Sodium chlorite)

-

Appropriate solvent (e.g., Acetone, t-Butanol)

-

Hydrochloric acid (HCl) for workup

-

Ethanol and deionized water for recrystallization

Procedure:

-

Reaction Setup: Dissolve the starting aldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Oxidation: Slowly add the oxidizing agent to the solution. The reaction may be exothermic and require cooling to maintain a controlled temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once complete, quench any excess oxidant according to standard laboratory procedures.

-

Workup: Filter the reaction mixture if necessary. Acidify the filtrate with HCl until the pH is ~2. The crude product should precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity and purity of a compound intended for research or drug development.

Spectroscopic Data Summary

Spectroscopic analysis provides a fingerprint of the molecular structure. While specific spectra are proprietary, the expected characteristic signals can be predicted.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethoxy protons (triplet and quartet), methoxy protons (singlet), aromatic protons (doublets and singlet), and the methylene protons of the acetic acid group (singlet). The carboxylic acid proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the aliphatic carbons of the ethoxy, methoxy, and acetic acid moieties, as well as distinct signals for the six aromatic carbons, and a downfield signal for the carbonyl carbon. |

| FTIR (KBr) | A broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch), and peaks corresponding to C-O and aromatic C-H stretches. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 210, along with characteristic fragmentation patterns. |

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic acids. The C18 stationary phase provides excellent separation based on hydrophobicity. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. UV detection is ideal due to the compound's aromatic chromophore.

Instrumentation & Conditions:

-

HPLC System: Standard analytical HPLC with a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 30% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

Procedure:

-

System Equilibration: Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.

-

Standard Injection: Inject the prepared sample solution.

-

Data Acquisition: Record the chromatogram for 20 minutes.

-

Analysis: Integrate the peak corresponding to this compound. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

System Validation: For a self-validating system, inject a standard solution five times. The relative standard deviation (RSD) of the retention time and peak area should be less than 1.0% and 2.0%, respectively.

Reactivity and Applications

The utility of this compound stems from the reactivity of its functional groups.

Key Reactions

The presence of the carboxylic acid group allows for a range of classical transformations, making it a versatile building block.[1]

-

Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.

-

Amidation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with amines to produce amides.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Primary Applications

-

Intermediate: Its primary use is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where its derivatives may exhibit biological activity.[1][2][3]

-

Research Chemical: It serves as a starting material or reference compound in various organic synthesis and medicinal chemistry research projects.

Safety and Handling

Adherence to safety protocols is essential when working with any chemical.

Hazard Identification

Based on available safety data, the compound is classified as an irritant.

| Hazard Code | Description | Source(s) |

| Xi | Irritant | [3] |

| R36/37/38 | Irritating to eyes, respiratory system and skin. | [3] |

| S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [3] |

| S36/37/39 | Wear suitable protective clothing, gloves and eye/face protection. | [3] |

Protocol: Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container to prevent moisture absorption.[3]

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a well-defined organic compound with established physical and chemical properties. Its utility as a synthetic intermediate is supported by its straightforward synthesis and the versatile reactivity of its carboxylic acid functional group. The analytical protocols detailed herein provide a robust framework for its quality control, ensuring its suitability for high-stakes applications in research and development. Proper adherence to the outlined safety procedures is mandatory for its handling.

References

- 1. CAS 120-13-8: 4-Ethoxy-3-methoxybenzeneacetic acid [cymitquimica.com]

- 2. This compound CAS#: 120-13-8 [m.chemicalbook.com]

- 3. Cas 120-13-8,this compound | lookchem [lookchem.com]

- 4. 120-13-8|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. capotchem.cn [capotchem.cn]

- 7. spectrabase.com [spectrabase.com]

4-Ethoxy-3-methoxyphenylacetic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-Ethoxy-3-methoxyphenylacetic Acid

Foreword: The Logic of Molecular Interrogation

In the realm of chemical analysis, particularly within pharmaceutical and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. It is not merely an academic exercise but a critical step that ensures safety, efficacy, and reproducibility. This guide eschews a simple checklist-style approach to structural analysis. Instead, it presents a logical, integrated workflow for the elucidation of this compound (a key derivative of homovanillic acid, a major dopamine metabolite).[1][2] Our philosophy is that each analytical step should not only provide data but also generate questions that the next technique answers, creating a self-validating cascade of evidence that culminates in a single, irrefutable structural assignment.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before probing the intricate connectivity of a molecule, we must first ascertain its fundamental composition. The initial step is always to determine the molecular formula, which provides the atomic inventory we have to work with.

High-Resolution Mass Spectrometry (HRMS)

While low-resolution mass spectrometry can suggest a molecular weight, it is High-Resolution Mass Spectrometry (HRMS) that provides the high-precision mass measurement necessary to deduce a unique molecular formula.

Expert Insight: The choice of ionization technique is critical. For a molecule like this compound, which possesses an acidic proton, Electrospray Ionization (ESI) in negative mode is ideal. It will cleanly deprotonate the carboxylic acid to yield a prominent [M-H]⁻ ion, minimizing fragmentation and simplifying spectral interpretation.

The expected monoisotopic mass for C₁₁H₁₄O₄ is 210.0892 Da.[3] HRMS analysis should yield a measured mass within a few parts per million (ppm) of this value, confirming the molecular formula.

Index of Hydrogen Deficiency (IHD)

Once the molecular formula (C₁₁H₁₄O₄) is confirmed, the Index of Hydrogen Deficiency (IHD) is calculated. This simple calculation provides the first clue about the presence of rings or multiple bonds.

-

Formula: IHD = C + 1 - (H/2)

-

Calculation: IHD = 11 + 1 - (14 / 2) = 5

An IHD of 5 is highly suggestive of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three π-bonds) and one additional double bond, most likely the carbonyl (C=O) of the carboxylic acid functional group. This initial hypothesis, derived from the molecular formula alone, will guide our subsequent spectroscopic investigations.

Functional Group Identification: Infrared Spectroscopy (IR)

With a working hypothesis of a substituted aromatic carboxylic acid, we turn to Infrared (IR) Spectroscopy to confirm the presence of key functional groups. IR spectroscopy measures the vibrational frequencies of bonds, which are characteristic of the functional groups they reside in.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Data Interpretation

The IR spectrum provides rapid confirmation of our IHD-based hypothesis.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |

| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2980-2850 | C(sp³)-H stretch | Alkyl groups (ethoxy, methoxy, methylene) |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1515, ~1460 | C=C stretch | Aromatic Ring |

| ~1260, ~1140, ~1030 | C-O stretch | Ether and Carboxylic Acid |

Expert Insight: The broadness of the O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state. The presence of a strong carbonyl absorption near 1700 cm⁻¹ and multiple C-O stretches validates the presence of both the acid and the ether functionalities we expect.

Probing Connectivity I: Mass Spectrometry (MS) Fragmentation

Having confirmed the functional groups, we use Electron Ionization Mass Spectrometry (EI-MS) to begin assembling the molecular puzzle. The high-energy EI process fragments the molecule in a predictable manner, revealing the nature of its constituent parts.[5]

Workflow for Structural Fragmentation Analysis

References

molecular weight of 4-Ethoxy-3-methoxyphenylacetic acid

An In-depth Technical Guide to the Molecular Weight of 4-Ethoxy-3-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, focusing on its molecular weight. It moves beyond a simple statement of the value to detail the theoretical basis, experimental determination, and analytical confirmation of this fundamental chemical property. This document outlines key physicochemical characteristics and presents detailed, field-proven protocols for molecular weight determination using classical titration and modern mass spectrometry. The methodologies are explained with an emphasis on the underlying scientific principles, ensuring a self-validating and robust understanding for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to this compound

This compound (CAS No. 120-13-8) is an aromatic carboxylic acid.[1][2][3] Structurally, it is a phenylacetic acid derivative with ethoxy and methoxy substituents on the benzene ring.[4] This compound and its derivatives are of interest in organic synthesis and pharmaceutical research due to their potential biological activities.[4] An accurate understanding of its molecular weight is the first and most critical step in any quantitative study, from reaction stoichiometry to formulation and dosage calculations.

Common Synonyms:

-

Homovanillic acid ethyl ether

Chemical Structure

The structure consists of a central benzene ring substituted with an acetic acid moiety, a 3-position methoxy group (-OCH₃), and a 4-position ethoxy group (-OCH₂CH₃).

Caption: 2D structure of this compound.

Physicochemical Properties and Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. It is a cornerstone property derived directly from the molecular formula.

Summary of Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2][3][4][5][6] |

| Molecular Weight | 210.23 g/mol | [3][5] |

| CAS Number | 120-13-8 | [1][2][3] |

| Appearance | Off-white solid/powder | [4][5] |

| Melting Point | 122-124 °C | [3][5] |

| Boiling Point | 344.1 °C (Predicted) | [3][5] |

| Density | 1.159 g/cm³ (Predicted) | [5] |

| pKa | 4.35 ± 0.10 (Predicted) | [5] |

Theoretical Molecular Weight Calculation

The molecular formula C₁₁H₁₄O₄ is the basis for calculating the precise molecular weight. Using the most common isotopic masses:

-

Carbon (C): 11 atoms × 12.011 u = 132.121 u

-

Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Total Molecular Weight = 132.121 + 14.112 + 63.996 = 210.229 u

This value is typically rounded to 210.23 g/mol for practical laboratory use.[3][5]

Experimental Determination and Verification

While the theoretical molecular weight is precise, experimental verification is essential to confirm the identity and purity of a synthesized or isolated compound. The following protocols represent robust, validated methods for this purpose.

Method 1: Titration for Equivalent Weight Determination

Expertise & Causality: This classical acid-base titration method determines the equivalent weight of the acid.[7] For a monoprotic acid like this compound (which has one acidic carboxylic acid proton), the equivalent weight is equal to the molecular weight. The method relies on the stoichiometric neutralization of the acid with a strong base of precisely known concentration. The endpoint, where moles of base equal moles of acid, is visualized with a pH indicator.

Protocol:

-

Preparation of Standard Base: Prepare a 0.1 M sodium hydroxide (NaOH) solution and standardize it against a primary standard (e.g., potassium hydrogen phthalate, KHP) to determine its exact concentration.

-

Sample Preparation: Accurately weigh approximately 150-200 mg of dry this compound and record the mass precisely.

-

Dissolution: Dissolve the weighed acid in ~50 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water) in a 250 mL Erlenmeyer flask.

-

Indicator: Add 2-3 drops of phenolphthalein indicator to the acid solution.

-

Titration: Fill a burette with the standardized 0.1 M NaOH solution. Titrate the acid solution by adding the NaOH dropwise while constantly swirling the flask until a faint, persistent pink color is observed. This is the endpoint.

-

Recording: Record the final volume of NaOH solution used.

-

Replication: Repeat the titration at least two more times for precision.

Self-Validating Calculation:

-

Moles of NaOH: Concentration of NaOH (mol/L) × Volume of NaOH used (L)

-

Since the reaction is 1:1, Moles of Acid = Moles of NaOH .

-

Experimental Molecular Weight: Mass of Acid (g) / Moles of Acid (mol)

The consistency of results across three or more trials validates the technique and the calculated molecular weight.

Caption: Workflow for Molecular Weight Determination via Titration.

Method 2: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For determining the molecular weight of a pure compound, it is unparalleled in accuracy. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically generates the intact molecular ion with a proton added ([M+H]⁺) or removed ([M-H]⁻). High-resolution instruments (like Orbitrap or TOF analyzers) can measure m/z to several decimal places, allowing for the confirmation of the elemental composition.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent compatible with liquid chromatography-mass spectrometry (LC-MS), such as methanol or acetonitrile.

-

Infusion or LC Introduction: The sample can be directly infused into the mass spectrometer or injected via an HPLC system for separation prior to analysis.[8][9] HPLC is preferred to ensure sample purity.

-

Ionization: Utilize ESI in either positive or negative ion mode.

-

Positive Mode: Expect to observe the protonated molecule, [M+H]⁺, at an m/z corresponding to (210.229 + 1.008) = 211.237.

-

Negative Mode: Expect to observe the deprotonated molecule, [M-H]⁻, at an m/z corresponding to (210.229 - 1.008) = 209.221.

-

-

Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer.

-

Data Interpretation: Identify the peak corresponding to the molecular ion. The instrument software can use the highly accurate mass measurement to predict the most likely elemental formula, which should match C₁₁H₁₄O₄, thus validating both the molecular weight and the chemical formula.

Caption: Workflow for Molecular Weight Verification via LC-HRMS.

Conclusion

The is theoretically calculated to be 210.23 g/mol based on its molecular formula of C₁₁H₁₄O₄.[1][5] This fundamental constant is the basis for all quantitative work involving this compound. This guide has detailed two robust and complementary experimental methods for its verification: acid-base titration and high-resolution mass spectrometry. While titration provides a classical, cost-effective confirmation of the equivalent weight, HRMS offers unparalleled accuracy, confirming not only the precise molecular weight but also the underlying elemental composition. For drug development and research professionals, employing these validated protocols ensures the integrity and accuracy of experimental results.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 120-13-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 120-13-8 [m.chemicalbook.com]

- 4. CAS 120-13-8: 4-Ethoxy-3-methoxybenzeneacetic acid [cymitquimica.com]

- 5. Cas 120-13-8,this compound | lookchem [lookchem.com]

- 6. PubChemLite - this compound (C11H14O4) [pubchemlite.lcsb.uni.lu]

- 7. drcarman.info [drcarman.info]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 4-Ethoxy-3-methoxyphenylacetic Acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 120-13-8), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, outlines a robust synthetic pathway with a step-by-step protocol, and discusses its applications. The guide emphasizes the rationale behind experimental choices and adheres to the highest standards of scientific integrity, supported by authoritative citations.

This compound, also known as Homovanillic acid ethyl ether, is a derivative of phenylacetic acid. Its unique substitution pattern, featuring both an ethoxy and a methoxy group on the phenyl ring, makes it a valuable building block in multi-step organic syntheses.

Chemical Abstract Service (CAS) Number: 120-13-8[1][2]

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Appearance | Off-white powder | |

| Melting Point | 122-124°C | [1] |

| Boiling Point (Predicted) | 344.1 ± 27.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.159 g/cm³ | |

| pKa (Predicted) | 4.35 ± 0.10 | |

| EINECS Number | 204-372-7 | [1] |

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is a well-defined process that leverages common reactions in organic chemistry. A notable and efficient route begins with phenetole (ethoxybenzene) and proceeds through a formylation and subsequent reaction sequence to build the acetic acid moiety. This pathway is advantageous as it avoids the use of highly toxic reagents like sodium cyanide, which are employed in alternative syntheses.[3]

The workflow diagram below illustrates a validated three-step synthesis.[3] The choice of this route is based on its relatively safe reagent profile and ease of product purification.[3]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation of the key steps described in the referenced literature.[3]

Step 1: Vilsmeier-Haack Reaction to Prepare 4-Ethoxybenzaldehyde

-

Rationale: This reaction is a reliable method for formylating activated aromatic rings like phenetole. Phosphorus oxychloride (POCl₃) activates dimethylformamide (DMF) to form the Vilsmeier reagent, which acts as the electrophile.

-

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, add phenetole and DMF.

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the reaction mixture while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

-

Work up the reaction by quenching with ice water and neutralizing to isolate the 4-ethoxybenzaldehyde intermediate.

-

Step 2: Synthesis of 4-Ethoxy-α-hydroxyphenylacetic acid

-

Rationale: This step involves the addition of a chloroform-derived species to the aldehyde, facilitated by a phase transfer catalyst. This is a crucial step to introduce the second carbon atom required for the acetic acid side chain.

-

Procedure:

-

Dissolve the 4-ethoxybenzaldehyde from Step 1 in a suitable solvent system.

-

Add chloroform and a phase transfer catalyst (e.g., a quaternary ammonium salt).

-

The reaction proceeds to form the α-hydroxy intermediate.

-

Isolate the product, 4-ethoxy-α-hydroxyphenylacetic acid, after an appropriate workup.

-

Step 3: Reduction to this compound

-

Rationale: The final step is a hydrogenolysis reaction to remove the hydroxyl group from the α-carbon. This reduction is typically carried out using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Procedure:

-

Dissolve the α-hydroxy acid from Step 2 in a suitable solvent.

-

Add a catalytic amount of a reducing agent (e.g., 10% Pd/C).

-

Carry out the hydrogenolysis reaction under a hydrogen atmosphere until the starting material is consumed.

-

Filter off the catalyst and remove the solvent to yield the final product, this compound.

-

The product can be further purified by recrystallization.

-

Applications in Research and Development

This compound primarily serves as a specialized intermediate in organic synthesis.[1] Its structure is closely related to homovanillic acid, a major catecholamine metabolite. This structural similarity makes it a compound of interest in the synthesis of neurological and cardiovascular drug candidates.

While direct biological applications are not extensively documented, its utility lies in providing a core structure that can be further modified. Researchers in medicinal chemistry can use this compound as a starting point for creating libraries of molecules to be tested for various biological activities.

Caption: Key application areas for this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as an irritant.

-

Hazard Codes: Xi (Irritant)

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection).

Handling:

-

Use in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage:

-

Store in a cool, dry place in a tightly sealed container.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS No. 120-13-8) is a significant chemical intermediate with well-defined properties and synthetic routes. Its primary value lies in its role as a precursor in the synthesis of more complex molecules, particularly within the pharmaceutical and chemical research sectors. The synthetic pathway detailed in this guide offers a reliable and safer alternative to methods involving highly toxic reagents. Adherence to appropriate safety protocols is mandatory when handling this compound to mitigate risks associated with its irritant nature.

References

An In-Depth Technical Guide to the Theoretical Synthesis of 4-Ethoxy-3-methoxyphenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of a viable theoretical pathway for the synthesis of 4-Ethoxy-3-methoxyphenylacetic acid, a valuable building block in the development of pharmaceutical agents. This document is intended for an audience of researchers, scientists, and professionals in drug development. The proposed synthesis is a two-step process commencing with the readily available starting material, vanillin. The guide offers a detailed examination of the reaction mechanisms, experimental protocols, and critical process parameters. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative sources.

Introduction and Strategic Overview

This compound, also known as homovanillic acid ethyl ether, is a substituted phenylacetic acid derivative. Its structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The strategic approach to its synthesis outlined in this guide prioritizes efficiency, scalability, and the use of well-established chemical transformations.

The proposed synthesis commences with vanillin (4-hydroxy-3-methoxybenzaldehyde), a cost-effective and renewable starting material. The synthesis is logically divided into two primary stages:

-

Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group of vanillin to yield the intermediate, 4-ethoxy-3-methoxybenzaldehyde.

-

Conversion to Phenylacetic Acid: Transformation of the aldehyde functionality into a phenylacetic acid moiety via a mandelic acid intermediate followed by reduction.

This pathway is selected for its high-yielding steps and the commercial availability of the necessary reagents.

Synthesis Pathway Visualization

The overall theoretical synthesis pathway is depicted in the following diagram:

The Analytical Fingerprint: A Technical Guide to the Spectral Data of (4-Ethoxy-3-methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Importance of Spectral Characterization

In the realm of drug discovery and organic synthesis, unambiguous structural elucidation is the cornerstone of scientific rigor. Spectroscopic techniques provide a non-destructive window into the molecular architecture of a compound, revealing the connectivity of atoms and the nature of functional groups. For a molecule like (4-Ethoxy-3-methoxyphenyl)acetic acid, with its distinct aromatic and aliphatic moieties, each spectroscopic method offers a unique piece of the structural puzzle.

The strategic placement of the ethoxy and methoxy groups on the phenyl ring, ortho and meta to the acetic acid side chain, creates a specific electronic environment that influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). This guide will dissect these anticipated spectral features, providing a detailed roadmap for the analytical characterization of this important compound.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of (4-Ethoxy-3-methoxyphenyl)acetic acid in a solvent like CDCl₃ would exhibit several key signals corresponding to the aromatic, aliphatic, and carboxylic acid protons.

Methodology for ¹H NMR Data Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small sample of the analyte in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placing it in a high-field NMR spectrometer (e.g., 400 or 500 MHz). The resulting free induction decay (FID) is then Fourier transformed to obtain the frequency-domain spectrum.

Predicted ¹H NMR Data for (4-Ethoxy-3-methoxyphenyl)acetic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, its exact position being concentration and solvent dependent. |

| ~6.8-7.0 | Multiplet | 3H | Ar-H | The three aromatic protons will exhibit complex splitting patterns due to their ortho and meta couplings. Their chemical shifts are influenced by the electron-donating effects of the ethoxy and methoxy groups. |

| ~4.0-4.2 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group are adjacent to an oxygen atom and a methyl group, resulting in a quartet splitting pattern. |

| ~3.8-3.9 | Singlet | 3H | -OCH₃ | The methoxy protons appear as a sharp singlet as they have no adjacent protons to couple with. |

| ~3.6 | Singlet | 2H | -CH₂COOH | The methylene protons of the acetic acid side chain are adjacent to the aromatic ring and the carbonyl group, appearing as a singlet. |

| ~1.4-1.5 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethoxy group are split into a triplet by the adjacent methylene protons. |

Diagram: Structural Assignment of ¹H NMR Signals

An In-depth Technical Guide to the Potential Biological Activity of 4-Ethoxy-3-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxy-3-methoxyphenylacetic acid, a derivative of phenylacetic acid and a structural analog of the dopamine metabolite homovanillic acid, presents a compelling profile for potential therapeutic applications. This technical guide synthesizes the available scientific evidence to explore its hypothesized biological activities, focusing on its potential as a neuroprotective and anti-inflammatory agent. Drawing upon structure-activity relationships of related compounds and patented investigations into its derivatives, we delineate a scientific framework for its evaluation. This guide provides detailed experimental protocols for assessing its efficacy and elucidates its potential mechanisms of action, including the plausible inhibition of phosphodiesterase type IV (PDE4).

Introduction and Molecular Overview

This compound (CAS 120-13-8) is an organic compound featuring a benzene ring substituted with ethoxy, methoxy, and acetic acid functional groups.[1][2][3] Its structural similarity to endogenous neuromodulators and known anti-inflammatory agents positions it as a molecule of significant interest in pharmaceutical research and development. While direct and extensive biological studies on this specific molecule are not abundant in publicly accessible literature, a comprehensive analysis of its structural analogs and derivatives provides a strong foundation for predicting its bioactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2][3] |

| Molecular Weight | 210.23 g/mol | [2][3] |

| CAS Number | 120-13-8 | [1][2][3] |

| Appearance | Off-white powder | [3] |

| Synonyms | Homovanillic acid ethyl ether, (4-Ethoxy-3-methoxyphenyl)acetic acid | [1] |

Hypothesized Biological Activity: A Mechanistic Perspective

Based on the available data from related compounds and patent literature, the primary hypothesized biological activities for this compound are centered around its potential anti-inflammatory and neuroprotective effects.

Anti-Inflammatory Potential: The PDE4 Inhibition Hypothesis

Patents pertaining to derivatives of this compound suggest a role in treating inflammatory conditions.[4][5] A key mechanism implicated is the inhibition of phosphodiesterase type IV (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. PDE4 degrades cyclic adenosine monophosphate (cAMP), a second messenger that suppresses the activity of immune cells and reduces the production of pro-inflammatory cytokines. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a dampening of the inflammatory response.

The chemical scaffold of this compound is consistent with that of other known PDE4 inhibitors, making this a primary avenue for investigation.

Neuroprotective Potential: Insights from Structural Analogs

The structural resemblance of this compound to homovanillic acid, a major metabolite of dopamine, suggests potential activity within the central nervous system. Phenylacetic acids, as a class, have been explored for their neuroprotective properties.[6][7][8][9][10] These effects are often attributed to their antioxidant and anti-inflammatory capabilities within the brain. Furthermore, some phenylacetic acid derivatives have been shown to interact with neurotransmitter systems, including the GABAergic system, by binding to specific gamma-hydroxybutyric acid (GHB) sites in the brain.[11][12]

Proposed Experimental Workflows for Bioactivity Validation

To rigorously assess the hypothesized biological activities of this compound, a multi-tiered experimental approach is recommended.

Workflow for Assessing Anti-Inflammatory Activity

This workflow is designed to first screen for general anti-inflammatory effects and then to specifically investigate the PDE4 inhibition hypothesis.

Caption: Experimental workflow for evaluating anti-inflammatory potential.

Workflow for Assessing Neuroprotective Activity

This workflow aims to evaluate the compound's ability to protect neuronal cells from common stressors and to explore its potential interaction with neuronal receptors.

Caption: Experimental workflow for evaluating neuroprotective potential.

Detailed Experimental Protocols

Protocol 1: In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE4.

Materials:

-

Human recombinant PDE4 enzyme

-

cAMP substrate

-

5'-nucleotidase

-

Inorganic phosphate detection reagent (e.g., Malachite Green)

-

This compound

-

Positive control (e.g., Rolipram)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the diluted compound, human recombinant PDE4 enzyme, and cAMP substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding 5'-nucleotidase.

-

Incubate the plate at 30°C for a further 15 minutes to convert the resulting AMP to adenosine and inorganic phosphate.

-

Add the inorganic phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Analysis: The results should be expressed as the mean ± standard deviation from at least three independent experiments. The IC50 value can be calculated using non-linear regression analysis.

Protocol 2: LPS-Stimulated Macrophage Assay for Anti-Inflammatory Activity

Objective: To assess the ability of this compound to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell culture medium and supplements

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Griess reagent for nitric oxide (NO) measurement

-

Cell viability assay reagent (e.g., MTT)

Procedure:

-

Culture macrophage cells in 96-well plates until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant for cytokine and NO analysis.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Measure the production of NO in the supernatant using the Griess reagent.

-

Assess cell viability using an MTT assay to rule out cytotoxicity.

Data Analysis: Cytokine and NO levels in the treated groups should be compared to the LPS-only control group. The results should be presented as a percentage of inhibition.

Protocol 3: Neuronal Cell Viability Assay for Neuroprotection

Objective: To evaluate the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide or 6-hydroxydopamine)

-

This compound

-

Cell culture medium and supplements

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

-

Seed neuronal cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for 2 hours.

-

Induce oxidative stress by adding the chosen agent (e.g., hydrogen peroxide) to the cell culture medium for 24 hours.

-

Measure cell viability using a luminescent cell viability assay according to the manufacturer's protocol.

Data Analysis: The cell viability of the treated groups should be compared to the group treated with the oxidative stressor alone. The results can be expressed as a percentage of the viability of the untreated control cells.

Concluding Remarks and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential for therapeutic development, particularly in the realms of inflammatory and neurological disorders. The scientific rationale, built upon the activities of its structural analogs and the patented applications of its derivatives, strongly supports the proposed anti-inflammatory and neuroprotective activities. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these hypotheses.

Future research should focus on a comprehensive in vitro and in vivo characterization of its biological effects. Should the initial in vitro data prove promising, subsequent studies in animal models of inflammation (e.g., carrageenan-induced paw edema) and neurodegeneration (e.g., MPTP-induced Parkinson's model) would be warranted. A thorough investigation into its pharmacokinetic and toxicological profile will also be essential for its progression as a potential therapeutic candidate.

References

- 1. CAS 120-13-8: 4-Ethoxy-3-methoxybenzeneacetic acid [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound CAS#: 120-13-8 [m.chemicalbook.com]

- 4. US6962940B2 - (+)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione: methods of using and compositions thereof - Google Patents [patents.google.com]

- 5. US20130164376A1 - Formulations of (+)-2-[1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl]-4-acetylaminoisoindoline-1,3-dione - Google Patents [patents.google.com]

- 6. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylacetic acids and the structurally related non‐steroidal anti‐inflammatory drug diclofenac bind to specific γ‐hydroxybutyric acid sites in rat brain | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 4-Ethoxy-3-methoxyphenylacetic Acid: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-3-methoxyphenylacetic acid, a significant intermediate in the synthesis of various pharmaceutical compounds. Delving into its historical context within the broader class of phenylacetic acid derivatives, this document details its physicochemical properties, outlines a robust and commonly employed synthesis protocol via the ethylation of homovanillic acid, and explores its primary applications in drug development, particularly in the synthesis of isoquinoline alkaloids. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry and utility of this versatile molecule.

Introduction: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of phenylacetic acid derivatives, a class of compounds that has played a pivotal role in the development of modern pharmaceuticals. The journey began with the isolation of salicylic acid from willow bark in the 17th century, a discovery that laid the groundwork for the synthesis of acetylsalicylic acid, or aspirin, by Bayer in 1899.[1][2] This marked the dawn of non-steroidal anti-inflammatory drugs (NSAIDs), a class of therapeutics that continues to be a cornerstone of pain and inflammation management.

While the precise first synthesis of this compound is not prominently documented in seminal literature, its emergence can be understood as a logical progression in the exploration of phenylacetic acid analogs. Its structural similarity to naturally occurring and synthetically important compounds like homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) positions it as a key derivative in the quest for novel therapeutic agents. Homovanillic acid itself is a major metabolite of dopamine, and its study has been crucial in neuroscience and in the diagnosis of certain tumors.[3] The ethylation of the hydroxyl group in homovanillic acid to yield this compound represents a strategic modification to alter the compound's physicochemical properties, such as lipophilicity, which can significantly impact its reactivity and bioavailability in synthetic pathways.

This guide will illuminate the path from its conceptualization as a homovanillic acid analog to its practical application as a building block in the synthesis of complex pharmaceutical molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 120-13-8 | [4] |

| Molecular Formula | C₁₁H₁₄O₄ | [4] |

| Molecular Weight | 210.23 g/mol | [4] |

| Appearance | Off-white crystalline powder | [4] |

| Melting Point | 122-124 °C | |

| Boiling Point | 344.1±27.0 °C (Predicted) | |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| Synonyms | (4-Ethoxy-3-methoxyphenyl)acetic acid, Homo-isovanillic acid ethyl ether | [1] |

Table 1: Physicochemical properties of this compound.

The presence of a carboxylic acid group imparts acidic properties to the molecule, allowing for the formation of salts and esters. The aromatic ring with its methoxy and ethoxy substituents provides a scaffold for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Synthesis of this compound

The most direct and widely employed synthetic route to this compound is through the ethylation of its precursor, homovanillic acid. This Williamson ether synthesis is a classic and reliable method for forming aryl ethers.

Reaction Principle

The synthesis proceeds via the deprotonation of the phenolic hydroxyl group of homovanillic acid by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as diethyl sulfate or ethyl iodide, in an Sₙ2 reaction to form the desired ether linkage. The carboxylic acid group is generally unreactive under these conditions, although it will be deprotonated by the base. A final acidic workup is required to protonate the carboxylate and isolate the product.

Detailed Experimental Protocol

Materials:

-

Homovanillic acid (1 equivalent)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2-3 equivalents)

-

Diethyl sulfate ((C₂H₅)₂SO₄) or Ethyl iodide (C₂H₅I) (1.1-1.5 equivalents)

-

Acetone or Dimethylformamide (DMF) as solvent

-

Hydrochloric acid (HCl) for workup

-

Ethyl acetate for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve homovanillic acid in the chosen solvent (e.g., acetone).

-

Base Addition: Add the base (e.g., anhydrous potassium carbonate) to the solution. The addition of a strong base is crucial to deprotonate the phenolic hydroxyl group, which is a key step for the subsequent nucleophilic attack. Potassium carbonate is often preferred due to its moderate basicity and good solubility in polar aprotic solvents.

-

Addition of Ethylating Agent: To the stirred suspension, add the ethylating agent (e.g., diethyl sulfate) dropwise at room temperature. Diethyl sulfate is a potent ethylating agent and the reaction is typically exothermic. Controlling the addition rate prevents a rapid temperature increase.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material (homovanillic acid) indicates the completion of the reaction.

-

Workup:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in water and acidify the aqueous solution with hydrochloric acid to a pH of approximately 2. This step protonates the carboxylate to the carboxylic acid, causing the product to precipitate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as an off-white solid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The primary utility of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure is a valuable building block, particularly for compounds containing a 3,4-disubstituted phenyl moiety.

Precursor to Isoquinoline Alkaloids

A significant application of this compound is in the synthesis of isoquinoline alkaloids and their analogs.[5][6] This class of naturally occurring compounds exhibits a wide range of pharmacological activities, including analgesic, antimicrobial, and antitumor effects.[6]

One notable example is the synthesis of papaverine analogs . Papaverine, an opium alkaloid, is a potent vasodilator.[7][8] The synthesis of papaverine and its derivatives often involves the condensation of a substituted phenylacetic acid with a phenethylamine derivative, followed by cyclization to form the isoquinoline core. This compound can serve as a precursor to the veratryl moiety found in papaverine, with the ethoxy group offering a point of structural variation for the development of novel analogs with potentially improved therapeutic profiles.

Potential as a Pharmacophore

While primarily used as an intermediate, the this compound scaffold itself may possess inherent biological activity. Phenylacetic acid derivatives are known to interact with a variety of biological targets. For instance, some have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9] Although specific studies on the anti-inflammatory properties of this compound are not widely published, its structural similarity to known NSAIDs suggests this as a potential area for future research.

Signaling Pathway Diagram: Potential Role in Isoquinoline Alkaloid Biosynthesis

The following diagram illustrates the general biosynthetic pathway of isoquinoline alkaloids, where phenylacetic acid derivatives serve as precursors.

Caption: Generalized pathway for isoquinoline alkaloid biosynthesis.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the ethoxy group (a triplet and a quartet), the methoxy group (a singlet), the aromatic protons, and the methylene protons of the acetic acid side chain.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-O stretching from the ether linkages and aromatic C-H and C=C bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of its synthesis.

Conclusion

This compound, while not a household name in the pharmaceutical world, is a workhorse intermediate that plays a crucial role in the synthesis of a variety of important compounds. Its straightforward synthesis from readily available precursors and its versatile chemical nature make it an invaluable tool for medicinal chemists and drug development professionals. As the search for novel therapeutics continues, the strategic use of well-characterized building blocks like this compound will undoubtedly continue to fuel innovation in the field.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound CAS#: 120-13-8 [m.chemicalbook.com]

- 5. KEGG PATHWAY: Isoquinoline alkaloid biosynthesis - Reference pathway [kegg.jp]

- 6. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 8. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

safety, handling, and hazards of 4-Ethoxy-3-methoxyphenylacetic acid

An In-depth Technical Guide to the Safety, Handling, and Hazards of 4-Ethoxy-3-methoxyphenylacetic Acid

Introduction: Navigating the Unknowns of a Novel Building Block

This compound (CAS No. 120-13-8) is a substituted phenylacetic acid derivative that holds potential as a building block in medicinal chemistry and drug development.[1] Its structural similarity to endogenous compounds and other pharmacologically active molecules makes it a compound of interest for researchers. However, its novelty is a double-edged sword; while it offers new avenues for synthesis, it also presents a significant challenge: a lack of comprehensive toxicological and safety data.[2]

This guide is designed for researchers, scientists, and drug development professionals who may handle this compound. As a Senior Application Scientist, my objective is not to provide a rigid set of rules but to instill a deep understanding of the causality behind safety protocols. When comprehensive hazard data is unavailable, we must operate under the precautionary principle , treating the substance as potentially hazardous until proven otherwise. This document synthesizes information from closely related analogs to build a robust framework for risk assessment and safe handling, ensuring that scientific progress does not come at the expense of researcher safety.

Hazard Identification and Risk Assessment: A Data-Driven Approach to an Undefined Profile

The primary challenge with this compound is the absence of thorough toxicological studies.[2] To construct a reliable safety profile, we must extrapolate potential hazards from well-characterized structural analogs, primarily 4-Methoxyphenylacetic acid (CAS 104-01-8) and 4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid, CAS 306-08-1).

Inferred Toxicological Profile

Based on the data from its analogs, this compound should be handled as a substance that is potentially harmful if swallowed and capable of causing significant irritation to the skin, eyes, and respiratory system.[3][4][5][6]

| Hazard Category | Evidence from Analogs & Rationale |

| Acute Oral Toxicity | 4-Methoxyphenylacetic acid is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4) with a reported oral LD50 of 1550 mg/kg in rats.[7][8] It is prudent to assume a similar level of toxicity for the ethoxy derivative. |

| Skin Irritation | Analogs are consistently reported to cause skin irritation (Category 2).[3][4][6] The acidic nature of the carboxylic acid group is the likely causative factor. |

| Eye Damage/Irritation | Analogs are classified as causing serious eye irritation or damage (Category 2 or 1).[3][4] This is a critical hazard, as contact can lead to significant injury. The powdered nature of the solid increases the risk of accidental eye contact. |

| Respiratory Irritation | Inhalation may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[2][3][4][6] Fine dusts can be easily inhaled during handling, such as weighing. |

| Carcinogenicity & Mutagenicity | No data is available to suggest that the compound or its close analogs are carcinogenic or mutagenic.[2][4] However, the absence of data does not confirm the absence of effect. |

Physicochemical Hazards

-

Combustibility: As an organic compound, it is combustible. Fire will produce hazardous decomposition products, including carbon monoxide (CO) and carbon dioxide (CO2).[3][9]

-

Dust Explosion: While not explicitly tested, fine organic dusts, when dispersed in the air in sufficient concentration, can form explosive mixtures.[10][11] This is a critical consideration when handling large quantities or if dust generation is significant.

Risk Assessment Workflow for Compounds with Limited Data

The following workflow illustrates the logical process for establishing safe handling procedures for a chemical like this compound.

Caption: Risk assessment workflow for chemicals with incomplete safety data.

Safe Handling Protocols and Exposure Control

All handling of this compound must be governed by the goal of minimizing exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the material within a properly functioning and certified chemical fume hood . This is non-negotiable for any procedure that may generate dust or aerosols, including weighing, transferring, and preparing solutions. The fume hood contains airborne particles, preventing them from entering the researcher's breathing zone.

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE is essential as a secondary barrier against exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

| Protective Equipment | Specifications & Rationale |

| Eye/Face Protection | Chemical safety goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[12] Rationale: Protects against dust particles and potential splashes. The inferred risk of serious eye damage makes this mandatory. A face shield should be worn over goggles for larger quantities or splash-prone operations.[13][14] |

| Skin & Body Protection | Nitrile or Butyl rubber gloves .[14] Always inspect gloves for tears before use and dispose of them after handling.[15] Rationale: Prevents skin contact, a known route of irritation. Lab Coat: A standard cotton lab coat is sufficient for small quantities. For larger quantities, consider a chemical-resistant apron.[16] |

| Respiratory Protection | Generally not required if work is conducted within a chemical fume hood. If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator with appropriate cartridges should be used.[4][9][14] Rationale: Prevents inhalation of irritating dust. |

Experimental Protocol: Donning and Doffing PPE

Objective: To ensure a proper seal and prevent cross-contamination during PPE removal.

Methodology:

-

Donning (Putting On):

-

Wash hands thoroughly.

-

Put on the lab coat and fasten it completely.

-

Put on the respirator (if required), ensuring a proper fit-check.

-

Put on safety goggles.

-

Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

-

-

Doffing (Taking Off):

-

Remove gloves using a technique that avoids touching the outside of the glove with bare skin.[15]

-

Remove the lab coat, folding it inward to contain any contamination.

-

Wash hands thoroughly.

-

Remove safety goggles by handling the strap.

-

Remove the respirator (if used).

-

Wash hands again.

-

Laboratory Procedures: From Storage to Solution

Storage and Incompatibility

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9][12][17] Keep away from sources of ignition.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous and potentially hazardous reaction.[3][9][18]

Experimental Protocol: Weighing and Solution Preparation

Objective: To accurately weigh the solid compound and prepare a solution while minimizing dust generation and exposure.

Materials:

-

This compound

-

Spatula

-

Weigh boat or glass vial

-

Appropriate solvent

-

Volumetric flask or other calibrated glassware

-

All required PPE

Methodology:

-

Preparation: Place all necessary equipment (balance, weigh boat, spatula, solvent, glassware) inside the chemical fume hood.

-

Tare the Container: Place the weigh boat or vial on the analytical balance and tare it.

-

Transfer the Solid: Carefully use a clean spatula to transfer the desired amount of this compound to the tared container. Perform this action slowly and close to the surface of the balance to minimize the creation of airborne dust. Avoid tapping or shaking the container unnecessarily.

-

Record the Mass: Once the desired mass is obtained, securely close the primary container of the chemical and record the exact mass.

-

Dissolution: a. If dissolving in the final glassware (e.g., a beaker), carefully add a small amount of the chosen solvent to wet the powder, creating a slurry. This prevents the dry powder from becoming airborne when more solvent is added. b. Slowly add the remaining solvent, stirring gently to dissolve the compound. c. If using a volumetric flask, use a funnel to transfer the weighed solid. Rinse the weigh boat with a small amount of solvent, transferring the rinse into the funnel to ensure a quantitative transfer.

Emergency Procedures: Preparedness and Response

Spill Response

Objective: To safely contain and clean up a spill, protecting personnel and the environment.

Caption: Emergency response workflow for a solid chemical spill.

First Aid Measures

Immediate and correct first aid is critical. Always show the Safety Data Sheet (SDS) to attending medical personnel.[2][12]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention. [12] |

| Skin Contact | Wash off with soap and plenty of water.[2] Remove contaminated clothing.[12] If skin irritation occurs, get medical advice.[12] |

| Inhalation | Move the person into fresh air.[2][12] If not breathing, give artificial respiration. Consult a physician.[2] |

| Ingestion | Do NOT induce vomiting. [10][12] Rinse mouth with water.[2][10] Never give anything by mouth to an unconscious person.[2][12] Call a physician or poison control center. |

Waste Disposal

Chemical waste must be handled responsibly to prevent environmental contamination.

-

Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] The material may be suitable for chemical incineration, but this should be handled by professionals.[2]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[2] Do not reuse containers.

-

Environmental Precautions: Do not let the product enter drains or waterways.[2][10][12]

References

- 1. calpaclab.com [calpaclab.com]

- 2. capotchem.cn [capotchem.cn]

- 3. lobachemie.com [lobachemie.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodscentscompany.com]

- 8. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sds.metasci.ca [sds.metasci.ca]

- 13. epa.gov [epa.gov]

- 14. leelinework.com [leelinework.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Structural Analogs of Homovanillic Acid

Abstract

Homovanillic acid (HVA), a primary metabolite of the neurotransmitter dopamine, serves as a critical biomarker in clinical diagnostics and a foundational scaffold in medicinal chemistry.[1][2][3][4] This technical guide provides a comprehensive exploration of the structural analogs of HVA, offering insights into their design, synthesis, biological evaluation, and analytical characterization. We delve into various classes of HVA analogs, including esters, ethers, amides, positional isomers, and derivatives featuring bioisosteric replacements of the carboxylic acid and phenol moieties. For each class, we present detailed synthetic protocols, discuss their diverse biological activities ranging from enzyme inhibition to receptor modulation, and provide robust analytical methodologies for their separation and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of HVA for the discovery of novel therapeutic agents and pharmacological probes.

Introduction: The Significance of Homovanillic Acid